molecular formula C17H13N5O7 B2590628 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396879-74-5

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2590628
M. Wt: 399.319
InChI Key: MLLOTBLCBAJCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific structural information for this compound is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the literature .

Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated the synthesis of novel compounds related to this chemical, highlighting their potential as anti-inflammatory and analgesic agents. Compounds synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory activity, analgesic properties, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities

Studies have focused on the design and evaluation of novel thiopyrimidine-glucuronide compounds, which are derived from similar chemical structures. These compounds have shown promising biological activities, indicating their potential in various therapeutic applications (Wanare, 2022).

Supramolecular Associations

Research on benzamidinium cations and uracil derivatives has contributed to understanding the supramolecular associations in proton-transfer adducts. This is crucial for the development of molecular salts and their applications in chemical synthesis (Portalone, 2010).

Antimicrobial Activity

Derivatives of similar chemical structures have been studied for their antimicrobial activity. Compounds like 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have shown promising results against various microbial strains, indicating potential applications in antimicrobial therapies (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for this compound is not available in the literature .

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O7/c23-13(20-10-5-18-16(26)21-14(10)24)9-4-19-17(27)22(15(9)25)6-8-1-2-11-12(3-8)29-7-28-11/h1-5H,6-7H2,(H,19,27)(H,20,23)(H2,18,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOTBLCBAJCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NC4=CNC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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